2-(1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl)isoindolin-1-one
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Overview
Description
2-(1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl)isoindolin-1-one is a heterocyclic compound that features both isoindolinone and triazole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-(1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl)isoindolin-1-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the 3-methylbenzyl group: This step often involves a nucleophilic substitution reaction where the triazole ring is functionalized with the 3-methylbenzyl group.
Formation of the isoindolinone ring: This can be accomplished through a cyclization reaction involving phthalic anhydride and an appropriate amine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-(1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl)isoindolin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
2-(1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl)isoindolin-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antipsychotic agent due to its interaction with dopamine receptors.
Biological Research: It is used in studies related to the inhibition of β-amyloid protein aggregation, which is relevant to Alzheimer’s disease research.
Chemical Biology: The compound serves as a molecular probe in various biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-(1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl)isoindolin-1-one involves its interaction with specific molecular targets. For instance, it can bind to dopamine receptors, modulating their activity and potentially exerting antipsychotic effects . Additionally, its ability to inhibit β-amyloid protein aggregation suggests a role in disrupting pathological protein interactions in neurodegenerative diseases .
Comparison with Similar Compounds
Similar compounds to 2-(1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl)isoindolin-1-one include other isoindolinone derivatives and triazole-containing compounds. Some examples are:
Isoindoline-1,3-dione derivatives: These compounds share the isoindolinone core and are studied for their biological activities.
1-benzyl-1H-1,2,3-triazole derivatives: These compounds contain the triazole moiety and are explored for their potential in medicinal chemistry.
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
2-[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-13-5-4-6-14(9-13)10-21-12-19-18(20-21)22-11-15-7-2-3-8-16(15)17(22)23/h2-9,12H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYPUGPGDFKDDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC(=N2)N3CC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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